

Key Reactions of (5-Bromopentyl)malonic Acid Diethyl Ester: A Technical Guide

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Compound of Interest

Compound Name: (5-Bromopentyl)malonic Acid
Diethyl Ester

Cat. No.: B162530

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(5-Bromopentyl)malonic acid diethyl ester is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a variety of carbocyclic and heterocyclic compounds. Its structure, featuring a reactive bromine atom and an active methylene group flanked by two ester functionalities, allows for a range of chemical transformations. This technical guide provides an in-depth overview of the core reactions involving this compound, complete with experimental protocols, quantitative data, and pathway visualizations to support research and development in organic synthesis and medicinal chemistry.

Core Reactions and Applications

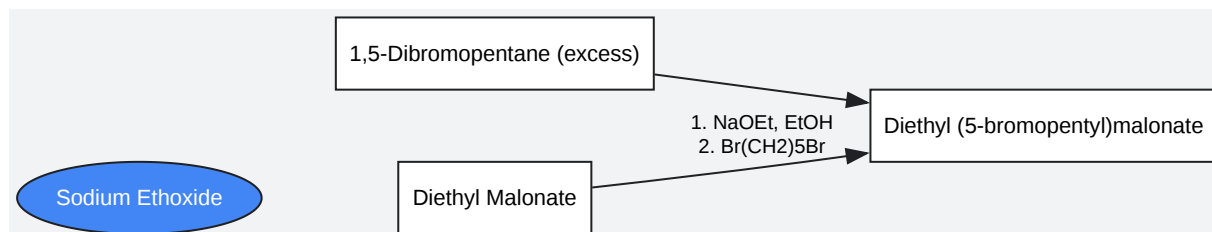
The primary reactions of **(5-bromopentyl)malonic acid diethyl ester** are centered around the nucleophilicity of the malonic ester anion and the electrophilicity of the terminal carbon atom bonded to the bromine. These reactions are fundamental to the construction of more complex molecular architectures.

Synthesis of (5-Bromopentyl)malonic Acid Diethyl Ester

The synthesis of the title compound is typically achieved through the mono-alkylation of diethyl malonate with a molar excess of 1,5-dibromopentane. This reaction is a classic example of the malonic ester synthesis, where a strong base is used to deprotonate the acidic α -hydrogen of

diethyl malonate, forming a nucleophilic enolate that subsequently displaces a bromide ion from 1,5-dibromopentane in an SN2 reaction.[1][2]

Reaction Scheme:



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Caption: Synthesis of **(5-bromopentyl)malonic acid diethyl ester**.

Experimental Protocol: Synthesis of Diethyl (5-bromopentyl)malonate

A generalized procedure adapted from standard malonic ester alkylations is as follows:[3][4]

- **Preparation of Sodium Ethoxide:** In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere. This reaction is exothermic and generates hydrogen gas.
- **Enolate Formation:** To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with continuous stirring.
- **Alkylation:** After the addition of diethyl malonate is complete, add 1,5-dibromopentane (a slight excess, e.g., 1.1 eq) dropwise to the reaction mixture.
- **Reaction Completion:** Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

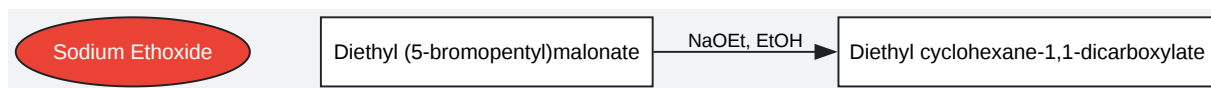
- Purification: The crude product is purified by vacuum distillation to yield diethyl (5-bromopentyl)malonate as a colorless to pale yellow liquid.

Parameter	Value	Reference
Molecular Formula	C ₁₂ H ₂₁ BrO ₄	[5]
Molecular Weight	309.20 g/mol	[5]
Boiling Point	161 °C @ 3 mmHg	[6]
Purity	>97.0% (GC)	[6]

Intramolecular Cyclization: Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate

One of the most important reactions of **(5-bromopentyl)malonic acid diethyl ester** is its intramolecular cyclization to form a six-membered ring.[7] This reaction is typically promoted by a strong base, which deprotonates the α-carbon to form an enolate. The resulting nucleophile then attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of diethyl cyclohexane-1,1-dicarboxylate.[1][7] This is a key step in the Perkin alicyclic synthesis.[2]

Reaction Scheme:



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Caption: Intramolecular cyclization to form a cyclohexane ring.

Experimental Protocol: Intramolecular Cyclization

A representative procedure is as follows:

- Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser, add a solution of diethyl (5-bromopentyl)malonate

(1.0 eq) in ethanol dropwise.

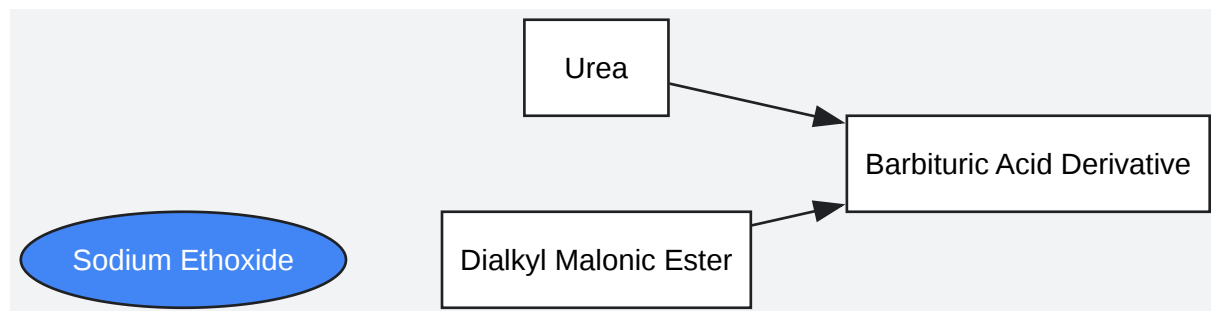
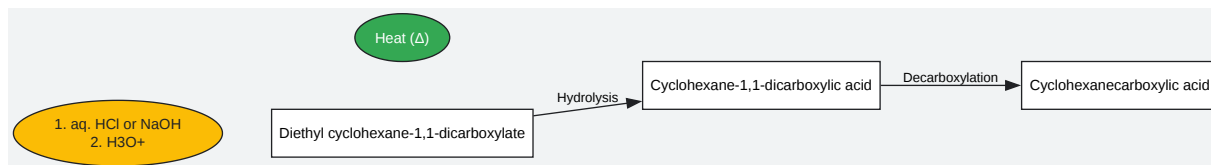
- **Reaction:** The mixture is heated at reflux for several hours until TLC analysis indicates the consumption of the starting material.
- **Work-up:** The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether.
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by vacuum distillation.

Product	Yield	Boiling Point	Reference
Diethyl cyclohexane-1,1-dicarboxylate	Not specified	Not specified	[8]

Hydrolysis and Decarboxylation: Synthesis of Cyclohexanecarboxylic Acid

Following the intramolecular cyclization, the resulting diethyl cyclohexane-1,1-dicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid and subsequently decarboxylated to yield cyclohexanecarboxylic acid.[\[7\]](#) This two-step process is a common transformation in malonic ester synthesis.[\[1\]](#)[\[9\]](#)

Reaction Scheme:



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